molecular formula C17H21N3O2 B6805476 N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide

N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide

Cat. No.: B6805476
M. Wt: 299.37 g/mol
InChI Key: WMUSQMLIWXWGKM-UHFFFAOYSA-N
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Description

N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[421]nonane-9-carboxamide is a complex organic compound that features a benzofuran moiety linked to a diazabicyclononane structure

Properties

IUPAC Name

N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(20-13-5-6-14(20)10-18-8-7-13)19-9-12-11-22-16-4-2-1-3-15(12)16/h1-4,11,13-14,18H,5-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSQMLIWXWGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2C(=O)NCC3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring . The diazabicyclononane structure can be synthesized through a series of cyclization reactions involving amines and cyclic ketones . The final step involves coupling the benzofuran moiety with the diazabicyclononane structure using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Reduced benzofuran derivatives

    Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The diazabicyclononane structure can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
  • N-(1-benzofuran-2-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
  • N-(1-benzothiophene-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide

Uniqueness

N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide is unique due to the specific positioning of the benzofuran moiety, which can influence its chemical reactivity and biological activity. The combination of the benzofuran and diazabicyclononane structures provides a distinct scaffold that can be exploited for various applications in medicinal chemistry and materials science.

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